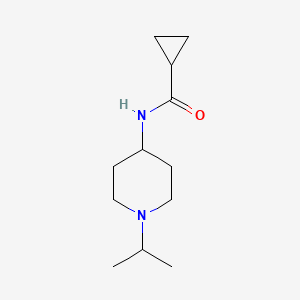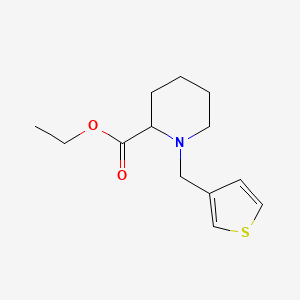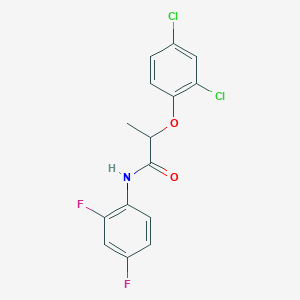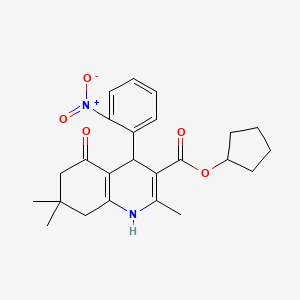![molecular formula C27H23BrN2O2 B5178572 3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPEI and is known for its ability to bind to DNA and RNA molecules. BPEI has been synthesized using several methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
BPEI has several potential applications in scientific research. One of the most significant applications is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI has also been used in the development of gene therapy vectors. BPEI can be used to deliver nucleic acid molecules to target cells, making it a promising candidate for gene therapy applications.
Mecanismo De Acción
BPEI binds to DNA and RNA molecules through electrostatic interactions. The positively charged pyridinium group in BPEI interacts with the negatively charged phosphate groups in DNA and RNA. This interaction results in the formation of a BPEI-DNA or BPEI-RNA complex. The formation of this complex can affect gene expression, transcription, and translation.
Biochemical and physiological effects:
BPEI has been shown to have several biochemical and physiological effects. BPEI can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. BPEI has also been shown to induce autophagy in cancer cells. Autophagy is a process by which cells recycle damaged or dysfunctional components. BPEI can also induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cellular components, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPEI in lab experiments is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using BPEI is its potential toxicity. BPEI can induce apoptosis and autophagy in cells, which can affect the results of lab experiments.
Direcciones Futuras
For the study of BPEI include the development of BPEI-based gene therapy vectors, the study of BPEI's effects on the immune system, and the development of BPEI analogs with improved properties.
Métodos De Síntesis
BPEI can be synthesized using several methods. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl chloride in the presence of pyridine. The resulting product is then reacted with bromine to obtain BPEI. Another method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl isothiocyanate in the presence of pyridine. The resulting product is then reacted with hydrobromic acid to obtain BPEI.
Propiedades
IUPAC Name |
N-[1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c1-20(26(30)23-16-14-22(15-17-23)21-9-4-2-5-10-21)29-18-8-13-25(19-29)28-27(31)24-11-6-3-7-12-24;/h2-20H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJWEWLELIGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)
![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)



